molecular formula C27H30N2O5S2 B12455800 ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12455800
M. Wt: 526.7 g/mol
InChI Key: KBNPNIDTDQTZAO-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the chromenyl carbonyl group and the carbamothioyl amino group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes with cost-effective reagents and conditions. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, this compound could be used to develop new materials or pharmaceuticals.

    Biology: The compound’s biological activity could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Medicine: Its pharmacological properties might be investigated for the development of new drugs or diagnostic tools.

    Industry: The compound could be used in the production of specialty chemicals or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action for ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific biological targets and pathways. It might interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiophene derivatives or chromenyl carbonyl-containing molecules. Examples could be:

  • Benzothiophene-2-carboxylates
  • Chromen-3-yl carbonyl derivatives

Uniqueness

Ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H30N2O5S2

Molecular Weight

526.7 g/mol

IUPAC Name

ethyl 6-(2-methylbutan-2-yl)-2-[(2-oxochromene-3-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H30N2O5S2/c1-5-27(3,4)16-11-12-17-20(14-16)36-23(21(17)25(32)33-6-2)29-26(35)28-22(30)18-13-15-9-7-8-10-19(15)34-24(18)31/h7-10,13,16H,5-6,11-12,14H2,1-4H3,(H2,28,29,30,35)

InChI Key

KBNPNIDTDQTZAO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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